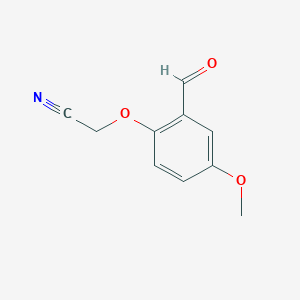
2-(2-甲酰-4-甲氧基苯氧基)乙腈
描述
“2-(2-Formyl-4-methoxyphenoxy)acetonitrile” is a chemical compound with the molecular formula C10H9NO3 . It has a molecular weight of 191.19 . The compound is solid in form .
Molecular Structure Analysis
The InChI code for “2-(2-Formyl-4-methoxyphenoxy)acetonitrile” is 1S/C10H9NO3/c1-13-9-2-3-10(14-5-4-11)8(6-9)7-12/h2-3,6-7H,5H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound is solid in form . It has a melting point of 68 - 69 degrees .科学研究应用
抗菌和抗分枝杆菌剂
研究表明,2-(2-甲酰基-4-甲氧基苯氧基)乙腈的衍生物具有作为抗菌和抗分枝杆菌剂的潜在应用。例如,从该化合物合成的苯氧基乙酸衍生物对结核分枝杆菌表现出显着的抗分枝杆菌活性(Yar, Siddiqui, & Ali, 2006)。此外,合成了该化合物的1,3,4-噻二唑衍生物,并证明了对几种微生物菌株具有显着的抗菌活性(Noolvi, Patel, Kamboj, & Cameotra, 2016)。
分子相互作用和手性研究
研究还探索了相关化合物的分子相互作用和手性方面。例如,结构相似的分子2-氨基-4-(噻唑啉-2-基)苯酚,被分析了其在晶体格中的螺旋-螺旋相互作用和手性(Stefankiewicz, Cian, & Harrowfield, 2011)。
相关化合物的合成
与2-(2-甲酰基-4-甲氧基苯氧基)乙腈密切相关的化合物的合成一直是研究的主题。例如,通过由2-(1-甲苯磺酰基烷基)苯酚产生的邻醌甲醚的反应,开发了2-(2-羟基苯基)乙腈的简明合成(Wu, Gao, Chen, & Zhou, 2014)。
晶体结构分析
对相关苯氧基烷酸(如(2-甲酰基-6-甲氧基苯氧基)乙酸)的晶体结构的研究揭示了分子构象和复合物中的相互作用(O'reilly, Smith, Kennard, & Mak, 1987)。
生化传感器开发
该化合物的衍生物已被用于开发生化传感器。例如,一项研究使用2-(2-甲酰基-4-甲氧基苯氧基)乙腈的衍生物合成了Zn2+离子的选择性荧光传感器(Dey, Roy, Maiti, Mandal, Banerjee, & Roy, 2016)。
安全和危害
属性
IUPAC Name |
2-(2-formyl-4-methoxyphenoxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-9-2-3-10(14-5-4-11)8(6-9)7-12/h2-3,6-7H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXDZWOFWIALGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Formyl-4-methoxyphenoxy)acetonitrile | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B2671510.png)
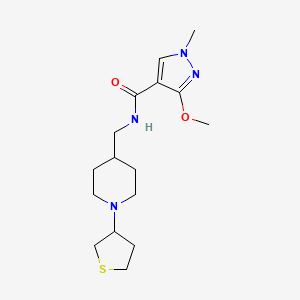
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2671514.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2671517.png)
![(E)-3-(Furan-2-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2671520.png)
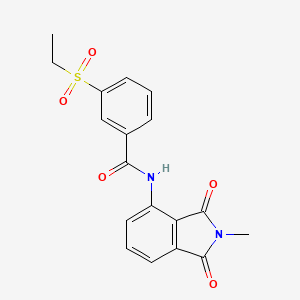
![2-Bromo-1-(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B2671522.png)
![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2671523.png)
![4-[(2-Hydroxyethyl)amino]butanoic acid](/img/structure/B2671524.png)
![2-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2671526.png)

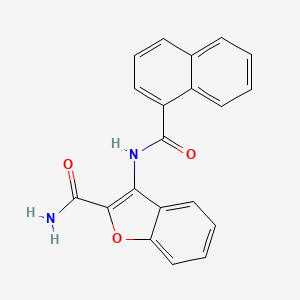
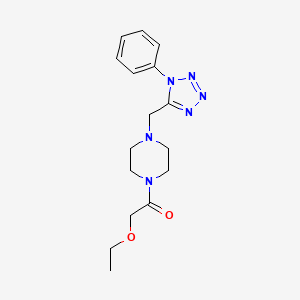
![5-Chloro-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2671531.png)